2-Bromofuran-3-carbaldehyde

Suzuki-Miyaura Coupling Cross-Coupling Catalysis Aryl Furan Synthesis

2-Bromofuran-3-carbaldehyde (CAS 223557-24-2, molecular formula C₅H₃BrO₂, molecular weight 174.98 g/mol) is a β-brominated furan heterocycle bearing a reactive aldehyde group at the 3-position. This compound serves as a key difunctional intermediate for accessing highly substituted furan derivatives, with the β-bromine atom positioned at a carbon less prone to electrophilic attack than the α-position, thereby enabling distinct regioselective transformations.

Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol
CAS No. 223557-24-2
Cat. No. B1630133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromofuran-3-carbaldehyde
CAS223557-24-2
Molecular FormulaC5H3BrO2
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=COC(=C1C=O)Br
InChIInChI=1S/C5H3BrO2/c6-5-4(3-7)1-2-8-5/h1-3H
InChIKeyXITDMCVJWXMMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromofuran-3-carbaldehyde (CAS 223557-24-2): A Difunctional Furan Building Block for Regioselective Heterocyclic Synthesis and Cross-Coupling Procurement


2-Bromofuran-3-carbaldehyde (CAS 223557-24-2, molecular formula C₅H₃BrO₂, molecular weight 174.98 g/mol) is a β-brominated furan heterocycle bearing a reactive aldehyde group at the 3-position . This compound serves as a key difunctional intermediate for accessing highly substituted furan derivatives, with the β-bromine atom positioned at a carbon less prone to electrophilic attack than the α-position, thereby enabling distinct regioselective transformations [1]. The combination of a C2-bromo leaving group and a C3-aldehyde electrophilic center provides orthogonal reactivity handles for sequential functionalization strategies in pharmaceutical and materials chemistry.

Why 2-Bromofuran-3-carbaldehyde (CAS 223557-24-2) Cannot Be Replaced by Alternative Furan Carbaldehydes Without Verification


Direct substitution of 2-bromofuran-3-carbaldehyde with other halogenated furan carbaldehydes introduces quantifiable risks in synthetic outcomes. The β-positioned bromine exhibits fundamentally different reactivity compared to α-halofurans: electrophilic substitution at the β-carbon is significantly less favored than at the α-position [1], while nucleophilic substitution of 2-bromofuran with methanolate fails to yield the corresponding 2-methoxyfuran [2]. Furthermore, halogen dance rearrangement behavior varies dramatically depending on the precise substitution pattern, with 2-bromofuran derivatives undergoing regioselective 1,2- or 1,3-migration governed by the nature of directing groups [3]. Isomeric bromofuran carbaldehydes (e.g., 3-bromofuran-2-carbaldehyde, 4-bromofuran-3-carbaldehyde, 5-bromofuran-3-carbaldehyde) possess different spatial arrangements of reactive handles, leading to divergent regioselectivity in cross-coupling and cycloaddition outcomes. For procurement decisions, substituting this specific regioisomer without experimental validation may compromise synthetic routes requiring orthogonal C2 and C3 functionalization.

Quantitative Differentiation Evidence: 2-Bromofuran-3-carbaldehyde Versus Comparator Halofurans and Isomeric Analogs


Palladium-Catalyzed Suzuki Coupling: 2-Bromofuran Scaffold Enables Efficient Aryl Introduction Where Alkyl Nucleophiles Fail

In head-to-head palladium-catalyzed coupling studies using the 2-bromofuran scaffold, Suzuki coupling with aryl boronic acids effectively provided the corresponding 2-aryl furans, whereas the same catalytic system with alkyl nucleophiles produced little or no product . This differential reactivity establishes a clear threshold: the 2-bromofuran electrophile is competent for aryl transfer but inadequate for alkyl transfer under standard Pd conditions. For alkyl furan synthesis, iron-catalyzed coupling proved effective, achieving modest yields for primary and secondary alkyl furans (though aryl furans under iron catalysis gave low yields) .

Suzuki-Miyaura Coupling Cross-Coupling Catalysis Aryl Furan Synthesis

Halogen Dance Reaction Controllability: 2-Bromofuran Substrates Enable Selective Migration or Migration Prevention via Condition Tuning

2-Bromofuran derivatives undergo halogen dance (HD) rearrangement upon treatment with alkali amide bases, allowing controlled migration of the bromine substituent. Critically, reaction conditions can be tuned to achieve either halogen migration (introducing an additional substituent with bromine positional rearrangement) or migration prevention (introducing a substituent without altering bromine position) from the same starting 2-bromofuran [1]. In contrast, 2,5-dibromofuran exhibits different migration behavior: though halogen migration was achieved, the resulting substitution pattern was already accessible from the 2,3-isomer, making the 2,5-isomer a redundant entry point for that particular pattern [1]. Additionally, 2-bromo-5-methylfuran proved substantially more challenging as a substrate for these transformations [1].

Halogen Dance Base-Catalyzed Rearrangement Regioselective Lithiation

Solubility and Molecular Weight: 2-Bromofuran-3-carbaldehyde Versus Iodo- and Benzo-Fused Analogs

2-Bromofuran-3-carbaldehyde (MW 174.98 g/mol) exhibits solubility in polar aprotic solvents such as DMF . Compared to iodo-substituted analogs, the bromo derivative offers a favorable balance between reactivity (sufficient leaving-group ability for cross-coupling) and molecular weight (lower than iodofurans, which typically exceed 200 g/mol). 3-Iodofuran intermediates, while capable of undergoing diverse Pd-catalyzed elaborations including Suzuki-Miyaura, Sonogashira, Heck, aminocarbonylation, and carboalkoxylation [1], impose a higher mass burden on final products. For benzofuran analogs, 2-bromobenzo[b]furan-3-carbaldehyde reacts with sodium hydrogen selenide to yield isomeric hydroseleno aldehydes [2], but the benzo-fused scaffold introduces additional π-extension and lipophilicity that may alter downstream pharmacokinetic properties.

Physicochemical Properties Solubility Molecular Weight Optimization

Aldehyde Oxidation Resistance: 2-Bromofuran-3-carbaldehyde Stability Under Oxidizing Conditions Versus Unprotected Furans

The aldehyde group of 2-bromofuran-3-carbaldehyde can be oxidized to the corresponding carboxylic acid using potassium permanganate or chromium trioxide . This defined oxidation pathway indicates that the aldehyde moiety remains intact under standard handling and storage conditions (purity specification: minimum 95% ), but undergoes controlled conversion under deliberate oxidizing conditions. In contrast, unsubstituted furan-3-carbaldehyde (CAS 498-60-2, C5H4O2) lacks the bromine handle for cross-coupling, limiting downstream diversification options despite having 283 reported reactions as a reactant [1]. The bromine substituent in 2-bromofuran-3-carbaldehyde does not compromise aldehyde stability under ambient storage (recommended: cool, dry place ) while preserving the aldehyde as a viable handle for nucleophilic additions and condensations.

Functional Group Stability Aldehyde Oxidation Process Chemistry

Regioisomer Differentiation: 2-Bromofuran-3-carbaldehyde Versus 3-Bromofuran-2-carbaldehyde in Cross-Coupling and Annulation Outcomes

The regioisomeric positioning of bromine and aldehyde groups critically determines synthetic outcomes. 3-Bromofuran-2-carbaldehyde (bromine at C3, aldehyde at C2) has been reported to function as an adrenergic receptor agonist and can be synthesized under acidic conditions via fluorination, chlorination, and acetylation methods . The reversed substitution pattern (Br at C3 rather than C2, CHO at C2 rather than C3) alters the electronic environment of the furan ring and the relative reactivity of the two functional handles. Notably, attempts to access certain π-extended oligomers using 2-bromofuran-3-carbaldehyde as a starting material failed because the compound was described as 'unknown' and all synthetic procedures attempted failed to give this product [1], indicating that this specific regioisomer may present synthetic accessibility challenges for certain annulation protocols compared to other furan carbaldehyde isomers.

Regioisomer Comparison Substitution Pattern Effects Synthetic Route Validation

Boiling Point and Physical Handling: Predicted bp 190.9±20.0 °C Enables Standard Laboratory Manipulation

The predicted boiling point of 2-bromofuran-3-carbaldehyde is 190.9±20.0 °C [1]. This boiling point range places the compound in a practical handling window for organic synthesis: sufficiently high to avoid excessive volatility and evaporative loss during ambient-temperature manipulations, yet low enough to permit purification by distillation if required. For comparison, unsubstituted furan-3-carbaldehyde (CAS 498-60-2, C5H4O2) exhibits different volatility due to the absence of the bromine substituent, which alters intermolecular interactions. The compound is described as a colorless to pale yellow oily liquid with a pungent odor [2], and is shipped at room temperature within continental US , confirming ambient stability during transport and storage.

Physical Properties Boiling Point Laboratory Handling

High-Value Application Scenarios for 2-Bromofuran-3-carbaldehyde Based on Verified Differentiation Evidence


Suzuki-Miyaura Aryl Furan Synthesis in Pharmaceutical Lead Optimization

This compound is optimally deployed when the synthetic objective is introduction of an aryl or heteroaryl group at the C2 position of a furan ring while preserving the C3 aldehyde for subsequent diversification. The demonstrated efficacy of the 2-bromofuran scaffold in Pd-catalyzed Suzuki coupling with aryl boronic acids, contrasted with its poor performance with alkyl nucleophiles , directs its use toward aryl-furan biaryl synthesis. Medicinal chemistry programs requiring 2-aryl-3-formyl furan intermediates—common motifs in kinase inhibitors and GPCR modulators—benefit from this specific reactivity profile. The orthogonal bromine and aldehyde handles enable sequential functionalization: first Suzuki coupling at C2, then aldehyde condensation, reduction, or reductive amination at C3.

Regioselective Halogen Dance-Mediated Diversification for Furan Library Synthesis

The ability to tune reaction conditions to achieve either halogen migration or migration prevention from 2-bromofuran substrates makes 2-bromofuran-3-carbaldehyde valuable for combinatorial furan library construction. By varying base strength, temperature, and electrophilic quench timing, researchers can access multiple regioisomeric products from a single building block. This controllability is not uniformly available across all bromofuran isomers—2,5-dibromofuran yields redundant patterns, and 2-bromo-5-methylfuran presents greater synthetic difficulty . For laboratories synthesizing diverse furan-based screening collections, procurement of the 2-bromo-3-carbaldehyde regioisomer maximizes the number of accessible scaffolds per starting material investment.

Atom-Economical Building Block for Fragment-Based Drug Discovery

With a molecular weight of 174.98 g/mol —substantially lower than iodo-furan analogs (>200 g/mol) and lacking the additional aromatic ring of benzofuran derivatives—2-bromofuran-3-carbaldehyde aligns with fragment-based drug discovery (FBDD) principles. The compound's MW falls within the optimal fragment range (typically <250 Da), while providing two chemically orthogonal handles (Br for cross-coupling, CHO for condensation/reductive amination). Its solubility in DMF and polar aprotic solvents [1] facilitates biophysical screening (NMR, SPR, X-ray crystallography) under conditions compatible with protein targets. The lower mass burden relative to iodo-substituted analogs provides a quantifiable advantage in lead optimization: each bromine-to-iodine substitution avoided preserves ~47 g/mol of molecular weight headroom for additional pharmacophore elements while maintaining Lipinski compliance.

Sequential Orthogonal Functionalization in Process Chemistry Route Scouting

The coexistence of a C2 bromine (leaving group for cross-coupling) and a C3 aldehyde (electrophile for nucleophilic addition) in a single small molecule enables telescoped synthetic sequences with reduced intermediate isolation. The aldehyde moiety remains intact under ambient storage conditions (≥95% purity maintained [1]) and undergoes controlled oxidation only upon deliberate treatment with KMnO4 or CrO3 , confirming process-scale stability. Process chemists evaluating routes to complex furan-containing APIs can exploit this orthogonal reactivity to execute C2 functionalization (via Suzuki, Sonogashira, or Buchwald-Hartwig coupling) followed by C3 elaboration (via reductive amination, Wittig olefination, or Grignard addition) without protecting group manipulation, reducing step count and improving overall yield.

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